molecular formula C16H14Cl2N2O3 B13376286 Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate

Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate

Cat. No.: B13376286
M. Wt: 353.2 g/mol
InChI Key: FWXZXIMWWGRIOJ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate is a chemical compound with a complex structure that includes a benzoate ester, an anilino group, and dichloro substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate typically involves the reaction of 3,5-dichloroaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The dichloroanilino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoate ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
  • Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate

Uniqueness

Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both anilino and benzoate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dichloroanilino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-16(22)13-4-2-3-5-14(13)19-9-15(21)20-12-7-10(17)6-11(18)8-12/h2-8,19H,9H2,1H3,(H,20,21)

InChI Key

FWXZXIMWWGRIOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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